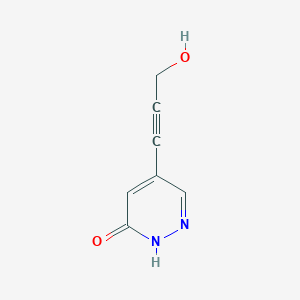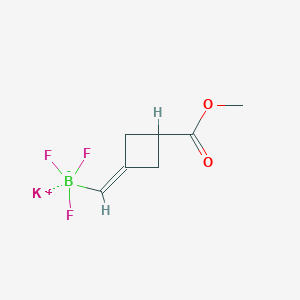
Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in various chemical reactions, especially in the context of Suzuki–Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out under mild conditions, often in the presence of a palladium catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for large-scale applications in various industries .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also be reduced, although this is less common due to its stability.
Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling reactions, for example, the compound forms carbon-carbon bonds, resulting in the formation of biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoroborate salts: These compounds share similar properties and reactivity with potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate and are also used in Suzuki–Miyaura coupling reactions.
Boronic acids and esters: These compounds are commonly used in organic synthesis but have limitations in terms of stability and reactivity compared to this compound.
Uniqueness
This compound is unique due to its stability, ease of handling, and versatility in various chemical reactions. Its ability to form stable intermediates and undergo efficient transmetalation makes it a valuable reagent in organic synthesis .
Eigenschaften
Molekularformel |
C7H9BF3KO2 |
|---|---|
Molekulargewicht |
232.05 g/mol |
IUPAC-Name |
potassium;trifluoro-[(3-methoxycarbonylcyclobutylidene)methyl]boranuide |
InChI |
InChI=1S/C7H9BF3O2.K/c1-13-7(12)6-2-5(3-6)4-8(9,10)11;/h4,6H,2-3H2,1H3;/q-1;+1 |
InChI-Schlüssel |
APAMBTCJIIBJFG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C=C1CC(C1)C(=O)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




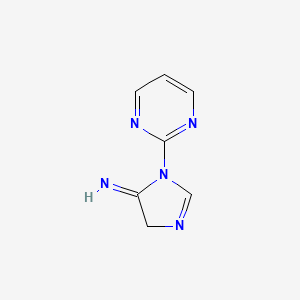
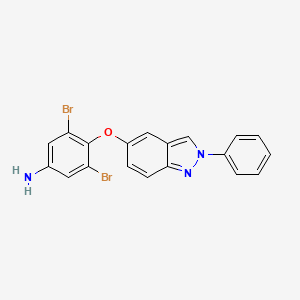
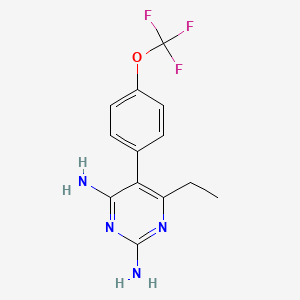
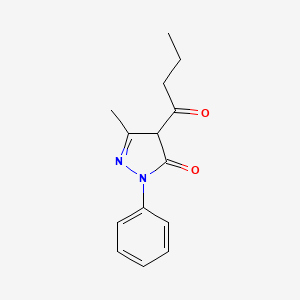
![2-[(Furan-3-yl)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925673.png)
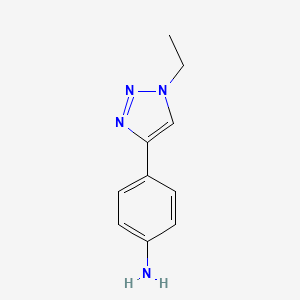
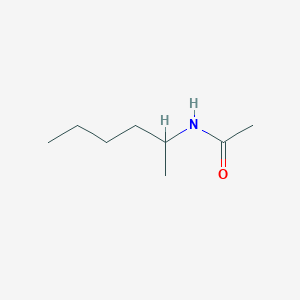
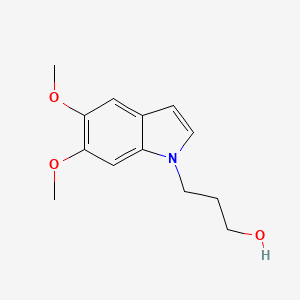
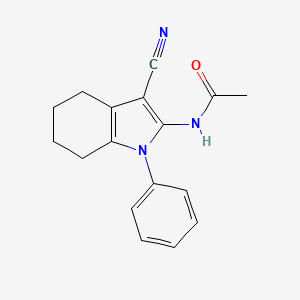
![Methyl 2-[(1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B12925701.png)
